molecular formula C14H16N6O2S B12164262 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B12164262
M. Wt: 332.38 g/mol
InChI Key: HZQWDEBVVYDHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring and a thienopyrimidine moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Synthesis of Thienopyrimidine Moiety: This involves the reaction of thiophene derivatives with suitable nitriles and amines, often under reflux conditions with catalysts to facilitate the formation of the pyrimidine ring.

    Coupling Reaction: The final step involves coupling the triazole and thienopyrimidine intermediates using acylation reactions, typically in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology and Medicine

Industry

    Pharmaceuticals: Potential use in the synthesis of new drugs due to its complex structure and biological activity.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal biological processes.

    Receptor Binding: It can bind to cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combination of a triazole ring and a thienopyrimidine moiety, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C14H16N6O2S/c1-8(2)5-10-16-14(19-18-10)17-11(21)6-20-7-15-9-3-4-23-12(9)13(20)22/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

HZQWDEBVVYDHCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.